Undecyl butyrate

Description

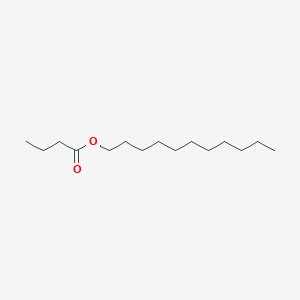

Structure

3D Structure

Properties

CAS No. |

5461-02-9 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

undecyl butanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3-14H2,1-2H3 |

InChI Key |

DPMDQRRFSVRUMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Undecyl Butyrate

Chemical Synthesis Approaches for Undecyl Butyrate (B1204436)

The primary chemical route to undecyl butyrate is through the direct esterification of its constituent alcohol and carboxylic acid. This method, while traditional, is subject to ongoing innovation through the development of advanced catalytic systems and alternative reaction pathways.

Esterification Reactions of Butyric Acid and Undecanol (B1663989)

The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of undecanol (an eleven-carbon alcohol) with butyric acid (a four-carbon carboxylic acid). The reaction is an equilibrium process in which water is formed as a byproduct. To drive the reaction towards the formation of the ester product, the water is typically removed as it is formed, often through azeotropic distillation. acs.org

CH₃(CH₂)₉OH + CH₃(CH₂)₂COOH ⇌ CH₃(CH₂)₉OOC(CH₂)₂CH₃ + H₂O (Undecanol + Butyric Acid ⇌ this compound + Water)

This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution. acs.org The process generally requires elevated temperatures, typically in the range of 80–100°C, to proceed at a reasonable rate. nih.gov

Catalytic Systems in this compound Chemical Synthesis

Catalysts are essential for achieving practical yields in the esterification of undecanol and butyric acid. A variety of catalytic systems have been employed, ranging from simple mineral acids to more complex and heterogeneous catalysts.

Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most traditional catalysts for Fischer esterification. nih.gov p-Toluenesulfonic acid (p-TsOH) is also a common choice. nih.gov For industrial-scale production, the catalyst concentration is typically maintained between 1-2% (w/w) relative to the reactants. nih.gov While effective, these catalysts can be corrosive and difficult to separate from the final product, sometimes requiring neutralization and washing steps that generate waste. nih.gov

Ammonium (B1175870) Salt Catalysts: More advanced homogeneous catalysts include ammonium salts like N,N-diphenylammonium triflate. These act as weak Brønsted acids and can catalyze the esterification of carboxylic acids with equimolar amounts of alcohols, often without the need for water removal. nih.gov

Heterogeneous Catalysts: To overcome the separation challenges of homogeneous catalysts, solid acid catalysts have been developed. An example is a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst ([PVPP-BS]HSO₄), which has demonstrated high yields (above 90%) for the synthesis of various butyrate esters. nih.gov Such catalysts can be easily filtered out of the reaction mixture and potentially reused, aligning with the principles of green chemistry. nih.gov Metal oxides, such as Fe₂O₃ and Cr₂O₃, have also been noted for their catalytic activity in related carboxylic acid conversions. core.ac.uk

Novel Chemical Pathways for this compound Production

While direct esterification is the most straightforward route, other chemical strategies can be envisioned for the synthesis of this compound, particularly when different starting materials are considered. One such multi-step pathway involves a Wittig reaction to construct the carbon backbone, followed by functional group manipulations. For instance, a synthetic route to a related compound, cis-7-undecylenic acid ethyl ester, starts with 4-bromoethyl butyrate and n-heptanal. google.com A similar conceptual approach could be adapted, starting from different building blocks to ultimately yield the saturated undecyl chain attached to the butyrate group.

Another advanced concept in chemical synthesis involves the use of simple, abundant molecules like carbon monoxide (CO). Researchers have developed methods using phosphorus compounds (ylides) to incorporate CO into larger molecules, creating stable anionic ketenes. rub.de While not yet a standard industrial process for this specific ester, such innovative C1 chemistry represents a frontier in sustainable synthesis that could, in the future, provide novel routes to compounds like this compound. rub.de

Biocatalytic Synthesis Pathways of this compound and Related Esters

Biocatalysis, particularly using enzymes, presents an increasingly attractive alternative to traditional chemical synthesis. These methods offer high specificity, operate under mild conditions (lower temperatures and neutral pH), and generate less waste, making them an environmentally benign option. longdom.org

Enzymatic Esterification Utilizing Lipases (e.g., Porcine Pancreas Lipase (B570770), Candida cylindracea Lipase)

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis in non-aqueous environments. longdom.org Their use circumvents the need for harsh acid catalysts and high temperatures. science.gov Several lipases have demonstrated efficacy in producing butyrate esters.

Porcine Pancreas Lipase (PPL): This readily available animal lipase has been successfully used as a catalyst for producing various aliphatic esters. researchgate.net Studies have specifically demonstrated its use in the esterification of butyric acid with a range of alcohols, including undecanol (C11). longdom.org The synthesis is typically carried out in a non-aqueous environment at mild temperatures (e.g., 30°C). longdom.org PPL is noted for its high stability and activity in anhydrous media, making it a cost-effective choice for synthetic applications. researchgate.net

Candida cylindracea Lipase (CCL): This microbial lipase, often referred to as Candida rugosa lipase (CRL), is one of the most versatile and widely used enzymes for biotransformation. assets-servd.hostresearchgate.net It is employed for a wide array of esterification reactions, including the synthesis of flavor esters like ethyl butyrate. assets-servd.hostulisboa.pt Immobilized CCL has been shown to be effective for synthesizing various esters from alcohols and carboxylic acids in organic solvents like hexane, with optimal activity at temperatures between 25 to 37°C. nih.gov

Substrate Specificity and Enzyme Kinetics in this compound Synthesis

The efficiency of lipase-catalyzed esterification is highly dependent on the enzyme's affinity for its substrates (substrate specificity) and the reaction kinetics.

Porcine Pancreas Lipase (PPL): Studies on the esterification of butyric acid with alcohols of varying chain lengths using PPL have revealed clear substrate specificity. While shorter-chain alcohols like n-butanol show very high conversion rates (e.g., 93% in 24 hours), the conversion of longer-chain alcohols is slower. longdom.org For undecanol, a maximum conversion of 67% was achieved, but it required a longer reaction time of 36 hours. longdom.org This indicates that while PPL is a viable catalyst, its efficiency decreases as the length of the alcohol carbon chain increases.

The following table summarizes the conversion efficiency of butyric acid with various alcohols using Porcine Pancreas Lipase, illustrating the effect of the alcohol's carbon chain length on the reaction.

| Alcohol Substrate | Carbon Chain Length | Maximum Conversion (%) | Reaction Time (hours) |

| n-Butanol | C4 | 93% | 24 |

| n-Heptanol | C7 | 74% | 30 |

| n-Octanol | C8 | 71% | 30 |

| n-Undecanol | C11 | 67% | 36 |

| Data sourced from a study on the enzymatic synthesis of fatty esters by Porcine Pancreas Lipase. longdom.org |

Candida cylindracea / rugosa Lipase (CCL/CRL): The kinetics of ester synthesis using CCL/CRL are often described by a Ping-Pong Bi-Bi mechanism. nih.govnih.gov This model involves the binding of the first substrate (the acid) to the enzyme, release of the first product (water), and then binding of the second substrate (the alcohol) to form the final ester. researchgate.net A critical aspect of this kinetic behavior is substrate inhibition. Studies on the synthesis of ethyl butyrate using C. rugosa lipase have shown that high concentrations of butyric acid can act as a competitive inhibitor, reducing the reaction rate. nih.gov

Kinetic parameters determined for the transesterification reaction to produce ethyl butyrate using C. rugosa lipase are presented below. These values, while not for this compound directly, are indicative of the kinetic behavior of the enzyme with butyric acid as a substrate.

| Kinetic Parameter | Value | Unit |

| Vmax (Maximum Velocity) | 2.861 | µmol/min/mg |

| Km (acid) (Michaelis Constant for Butyric Acid) | 0.0746 | M |

| Km (ester) (Michaelis Constant for Ethyl Caprate) | 0.125 | M |

| Ki (acid) (Inhibition Constant for Butyric Acid) | 0.450 | M |

| Data from a kinetic study on lipase-catalyzed transesterification. nih.gov |

Molecular modeling studies further explain substrate specificity, showing that the three-dimensional structure of the enzyme's active site creates steric interactions that favor certain substrates over others. d-nb.info For secondary alcohols, the orientation of substituents near the hydroxyl group significantly impacts how the substrate fits into the catalytic site, thereby determining the reaction rate. d-nb.info This principle also applies to straight-chain primary alcohols like undecanol, where the long alkyl chain influences the binding and orientation within the enzyme's active site.

Optimization of Reaction Parameters (Temperature, pH, Molar Ratio, Enzyme Concentration, Solvent Systems)

The efficiency of enzymatic esterification of this compound is highly dependent on the careful optimization of several key reaction parameters.

Temperature: Temperature plays a dual role in enzymatic reactions, influencing both the reaction rate and enzyme stability. For the synthesis of butyl butyrate, a similar short-chain ester, optimal temperatures have been reported around 60°C when using free or encapsulated Aspergillus niger lipase. redalyc.org In another study, the optimal temperature for butyl butyrate synthesis using immobilized Candida rugosa lipase was found to be 50°C. nih.gov Generally, higher temperatures increase the reaction rate up to a certain point, beyond which enzyme denaturation leads to a rapid decline in activity. redalyc.org

pH: The pH of the reaction medium is critical as it affects the ionization state of the enzyme's active site and the substrates. For lipase-catalyzed reactions, the optimal pH can vary. For instance, in the synthesis of butyl butyrate using lipase from Aspergillus pseudotamarii, the optimal pH for the immobilized enzyme was 7.0. uni-plovdiv.bgresearchgate.net

Molar Ratio: The molar ratio of the alcohol (undecyl alcohol) to the acyl donor (butyric acid or its ester) is a significant factor influencing the equilibrium of the esterification reaction. wisdomlib.org An excess of one of the reactants, typically the alcohol, is often used to shift the equilibrium towards the product side and enhance the conversion yield. scielo.br For example, in the synthesis of butyl butyrate, a butanol to butyric acid molar ratio of 3:1 was found to be optimal. redalyc.org Similarly, for the synthesis of phenethyl formate, a formic acid to phenethyl alcohol molar ratio of 1:5 resulted in a high conversion yield. mdpi.com However, an excessive amount of alcohol can sometimes lead to enzyme inhibition. redalyc.org

Enzyme Concentration: The concentration of the biocatalyst directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher rate of ester formation. redalyc.org However, beyond a certain point, the increase may become less pronounced due to substrate limitation or mass transfer issues. For the synthesis of geranyl butyrate, an enzyme amount of 50% (w/w) was found to be optimal. nih.gov In the production of butyl butyrate, an enzyme load of 3 mg/mL of immobilized Candida rugosa lipase resulted in a high conversion degree. nih.gov

Solvent Systems: The choice of solvent can significantly affect enzyme activity, stability, and substrate solubility. Hydrophobic organic solvents are often preferred for esterification reactions as they can minimize the water content, which can otherwise lead to the reverse reaction (hydrolysis). scielo.br For instance, in the synthesis of phenethyl formate, 1,2-dichloroethane (B1671644) was identified as the optimal solvent. mdpi.com In other studies, heptane (B126788) has been used as the organic solvent for butyl butyrate synthesis. redalyc.org The use of solvent-free systems is also an attractive option from an environmental and economic perspective, but can be limited by high viscosity and potential substrate/product inhibition. mdpi.com

Interactive Data Table: Optimization of Reaction Parameters for Butyrate Ester Synthesis

| Parameter | Ester | Optimal Condition | Enzyme Source | Reference |

|---|---|---|---|---|

| Temperature | Butyl butyrate | 60°C | Aspergillus niger lipase | redalyc.org |

| Temperature | Butyl butyrate | 50°C | Immobilized Candida rugosa lipase | nih.gov |

| pH | Butyl butyrate | 7.0 | Immobilized Aspergillus pseudotamarii lipase | uni-plovdiv.bgresearchgate.net |

| Molar Ratio (Alcohol:Acid) | Butyl butyrate | 3:1 | Aspergillus niger lipase | redalyc.org |

| Molar Ratio (Acid:Alcohol) | Phenethyl formate | 1:5 | Novozym 435 | mdpi.com |

| Enzyme Concentration | Geranyl butyrate | 50% (w/w) | Candida rugosa lipase AY | nih.gov |

| Enzyme Concentration | Butyl butyrate | 3 mg/mL | Immobilized Candida rugosa lipase | nih.gov |

| Solvent | Phenethyl formate | 1,2-dichloroethane | Novozym 435 | mdpi.com |

| Solvent | Butyl butyrate | Heptane | Aspergillus niger lipase | redalyc.org |

Biocatalyst Immobilization and Reusability in Ester Production

Immobilization of biocatalysts, particularly lipases, is a key strategy to enhance their stability and enable their reuse, which is crucial for the economic viability of industrial ester production. nih.gov This involves confining the enzyme to or within a solid support material. academie-sciences.fr

Common immobilization techniques include adsorption, covalent binding, entrapment, and cross-linking. mdpi.comnih.gov Adsorption onto hydrophobic supports is a simple and effective method for lipases, often resulting in hyperactivation of the enzyme. mdpi.com For instance, lipase from Aspergillus pseudotamarii was successfully immobilized on snail shells with an immobilization efficiency of 84.17%. uni-plovdiv.bg Another study demonstrated the use of eggshells as a support for Candida rugosa lipase immobilization. researchgate.net

Chemo-Enzymatic Cascade Reactions for Ester Formation

A representative example is the synthesis of homovanillyl butyrate, which involves a deacetalization step catalyzed by a solid acid catalyst, followed by an enzymatic reduction and a subsequent enzymatic acylation. uni-greifswald.de This demonstrates the potential of combining chemical and biological transformations under compatible reaction conditions. uni-greifswald.de The development of solid acid catalysts that are active in aqueous buffered solutions is a key enabler for such cascades, as it allows for compatibility with enzymatic reactions that typically occur in aqueous environments. uni-greifswald.de While specific examples for this compound are not detailed in the provided search results, the principles of chemo-enzymatic cascades are broadly applicable to ester synthesis.

Exploitation of Unconventional Yeasts and Microbial Enzymes in Biocatalysis

While traditional microorganisms like Saccharomyces cerevisiae are widely used in biotechnology, there is growing interest in "unconventional yeasts" for biocatalysis. mdpi.comnih.gov These yeasts often possess unique phenotypes, such as tolerance to high temperatures, extreme pH values, organic solvents, and high substrate concentrations, making them attractive for industrial applications. mdpi.com

Several unconventional yeast species, including Yarrowia lipolytica, Pichia pastoris (now Komagataella phaffii), and various species from the genera Candida, Debaryomyces, and Kluyveromyces, have been identified as promising sources of enzymes for biocatalysis. mdpi.comnih.gov These organisms can be used as whole-cell biocatalysts, which can be more cost-effective than using purified enzymes as it eliminates the need for costly enzyme purification and cofactor regeneration. mdpi.com For instance, whole cells of non-conventional yeasts have been successfully used for the bioreduction of α,β-unsaturated ketones to produce flavoring compounds. nih.gov The production of butyrate has been demonstrated in various bacteria, particularly from the phylum Firmicutes, which utilize pathways like the butyryl-CoA:acetate (B1210297) CoA-transferase and butyrate kinase pathways. nih.gov While the direct synthesis of this compound by unconventional yeasts is not explicitly detailed in the provided results, their potential as a source of robust lipases and other enzymes for ester synthesis is significant.

Process Engineering and Optimization in Ester Production

Reactor Design for Esterification Processes

The choice of reactor is critical for the efficient and scalable production of esters like this compound. Common reactor types for biocatalytic processes include batch reactors, fed-batch reactors, and continuous reactors such as packed-bed reactors (PBRs). um.es

Batch reactors are the simplest configuration, where all reactants are loaded at the beginning and the reaction proceeds to completion. However, they can be limited by substrate or product inhibition. Fed-batch reactors, where one or more reactants are added during the course of the reaction, can help to overcome substrate inhibition and control the reaction rate. um.es

For continuous production, packed-bed reactors are often favored, especially when using immobilized enzymes. academie-sciences.fr In a PBR, the immobilized biocatalyst is packed into a column, and the reactant solution is continuously passed through it. This setup allows for high productivity, easy separation of the product from the catalyst, and consistent product quality. academie-sciences.fr The design of such reactors needs to consider factors like mass transfer limitations, pressure drop, and the mechanical stability of the immobilized support. mdpi.com For instance, a packed-bed glass reactor has been used for the enzymatic esterification of free fatty acids. researchgate.net

Separation and Purification Methodologies for this compound

After the synthesis, this compound needs to be separated from the reaction mixture, which may contain unreacted substrates, the biocatalyst, water, and by-products. The choice of separation and purification method depends on the properties of the components in the mixture. aamc.org

Commonly used techniques for the purification of esters include:

Extraction: This method utilizes the differential solubility of the ester in two immiscible liquid phases, often an organic solvent and an aqueous phase, to separate it from water-soluble impurities. aamc.orgmdpi.com

Distillation: This technique is effective for separating compounds with different boiling points. google.com Given that this compound has a relatively high boiling point, distillation can be used to separate it from more volatile components.

Chromatography: Various chromatographic techniques, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), can be employed for the high-purity separation of esters. aamc.orgmdpi.com These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Pervaporation: This is a membrane-based separation technique that can be used to selectively remove volatile organic compounds, such as esters, from a liquid mixture. researchgate.net

The selection of the most appropriate purification strategy is crucial for obtaining this compound of the desired purity for its intended applications.

Biosynthetic Pathways and Microbial Engineering for Butyrate and Analogous Esters

Microbial Butyrate (B1204436) Production Mechanisms and Pathways

Butyrate, a short-chain fatty acid, is naturally produced by several anaerobic bacteria, particularly within the gut microbiome. This microbial synthesis is crucial for producing the butyrate necessary for subsequent ester formation.

Metabolic Pathways for Butyrate Synthesis

Microorganisms utilize several metabolic routes to synthesize butyrate, with the acetyl-CoA pathway being the most common. nih.govsci-hub.se However, alternative pathways using amino acids as substrates also contribute to butyrate production. nih.govsci-hub.se All known pathways converge at the formation of a key intermediate, crotonyl-CoA. nih.govnih.gov

Pyruvate (B1213749)/Acetyl-CoA Pathway: This is the primary pathway for butyrate synthesis from carbohydrates. nih.govsci-hub.se Glycolysis of sugars produces pyruvate, which is then converted to acetyl-CoA. Two acetyl-CoA molecules are condensed to form acetoacetyl-CoA, which is then reduced in a series of steps to butyryl-CoA. nih.gov

Glutarate Pathway: Certain bacteria can produce butyrate by fermenting glutarate. nih.govnih.gov This pathway converts glutarate to glutaryl-CoA, which is then decarboxylated to form crotonyl-CoA, linking it to the central butyrate synthesis route. nih.gov

4-Aminobutyrate (GABA) Pathway: Some microbes can use 4-aminobutyrate to produce butyrate. nih.govsci-hub.se This involves the conversion of 4-aminobutyrate to butyryl-CoA through intermediates like 4-hydroxybutyryl-CoA. researchgate.netfrontiersin.org

Lysine (B10760008) Pathway: The fermentation of the amino acid lysine is another route for butyrate synthesis. nih.govnih.gov This complex pathway transforms lysine into crotonyl-CoA, which then enters the final stages of butyrate production. nih.gov

| Butyrate Synthesis Pathway | Primary Substrate | Key Intermediate |

| Acetyl-CoA Pathway | Pyruvate/Carbohydrates | Acetyl-CoA |

| Glutarate Pathway | Glutarate | Glutaryl-CoA |

| 4-Aminobutyrate Pathway | 4-Aminobutyrate (GABA) | 4-hydroxybutyryl-CoA |

| Lysine Pathway | Lysine | 3,5-diaminohexanoate |

Key Enzymes in Microbial Butyrate Biosynthesis

The final conversion of butyryl-CoA to butyrate is a critical step, catalyzed by one of two key enzymes. nih.govasm.org

Butyrate Kinase (buk): This enzyme catalyzes a two-step process where butyryl-CoA is first converted to butyryl phosphate (B84403). Butyrate kinase then transfers the phosphate group to ADP, yielding butyrate and generating ATP. nih.govbiorxiv.org

Butyryl-CoA:Acetate (B1210297) CoA-Transferase (but): This is considered the most common enzyme for butyrate formation in the gut. asm.org It facilitates the transfer of CoA from butyryl-CoA to an external acetate molecule, producing butyrate and acetyl-CoA. nih.govasm.org This method is advantageous in acetate-rich environments. asm.org

Role of Specific Microbial Genera in Butyrate Fermentation

Several genera of anaerobic bacteria are well-known for their capacity to produce butyrate. Most of these belong to the Firmicutes phylum. mdpi.comfrontiersin.org

Clostridium: This genus includes several species, such as Clostridium butyricum, that are efficient butyrate producers and are often used in industrial fermentation. biorxiv.org

Faecalibacterium: Faecalibacterium prausnitzii is one of the most abundant butyrate-producing bacteria in the human colon and is considered a key contributor to gut health. researchgate.netkarger.comfrontiersin.org

Roseburia: Species within this genus, like Roseburia intestinalis, are also major producers of butyrate in the gut, fermenting dietary fibers. frontiersin.orgresearchgate.netkarger.com

Microbial Esterification in Biological Systems

The formation of esters like undecyl butyrate can be achieved microbially by harnessing enzymes that catalyze the reaction between an alcohol (like undecyl alcohol) and an acyl-CoA or a carboxylic acid (like butyrate).

Alcohol Acyl Transferases (AATs) and Lipases in Ester Formation

The biological synthesis of esters is primarily mediated by two classes of enzymes:

Alcohol Acyl Transferases (AATs): These enzymes catalyze the condensation of an alcohol with an acyl-CoA molecule, such as butyryl-CoA, to form an ester. researchgate.netsci-hub.se AATs are responsible for many of the natural fruity aromas in plants and yeasts. sci-hub.sefrontiersin.org

Lipases: While lipases typically break down fats (ester hydrolysis), they can also be used to synthesize esters under specific conditions, particularly in environments with low water content. researchgate.netnih.govnih.gov This reverse reaction, known as esterification, can join a carboxylic acid like butyrate with an alcohol. nih.gov

One-Pot Microbial Production of Esters

"One-pot" microbial production is a metabolic engineering strategy where a single microbial host is engineered to produce a target ester de novo from a simple carbon source like glucose. nih.govnih.govscite.ai This approach involves constructing and co-expressing the biosynthetic pathways for both the acid and alcohol precursors within a single microorganism, such as Escherichia coli or yeast. nih.govnih.govnih.gov An ester-forming enzyme, either a lipase (B570770) or an AAT, is also expressed in the same host. sci-hub.senih.gov This engineered microbe then performs the entire synthesis process, from the initial substrate to the final ester product, in a single fermentation process. nih.govnih.gov This integrated method has been successfully used for the production of various short-chain fatty acid esters, including butyl butyrate. sci-hub.senih.govnih.gov

Strain Engineering and Metabolic Pathway Design for Enhanced Production

The microbial synthesis of short- and medium-chain fatty acid esters, including this compound, represents a sustainable alternative to traditional chemical catalysis. This approach relies on the precise engineering of microbial hosts to channel metabolic flux towards the synthesis of a specific acid precursor (butyrate) and its subsequent esterification with a target alcohol (1-undecanol). The success of such bioprocesses hinges on advanced strain engineering strategies, which involve manipulating genetic pathways, optimizing substrate utilization, and designing cooperative microbial communities.

The foundational step in the biosynthesis of this compound is the efficient production of its acid precursor, butyrate, or its activated form, butyryl-CoA. In native hosts like Escherichia coli or Saccharomyces cerevisiae, the endogenous production of butyrate is negligible. Therefore, extensive genetic manipulation is required to establish and optimize a heterologous butyrate production pathway.

The most common strategy involves the introduction of the reverse β-oxidation pathway, also known as the Clostridial-type butyrate pathway. This pathway constructs the C4 backbone of butyrate from two molecules of acetyl-CoA. Key genetic modifications include:

Pathway Introduction and Upregulation: Overexpression of the core enzymes of the butyrate pathway is critical. These enzymes are typically sourced from potent butyrate producers like Clostridium acetobutylicum. The canonical pathway involves thiolase (Thl), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase (Crt), and trans-enoyl-CoA reductase (Ter), which sequentially convert acetyl-CoA to butyryl-CoA.

Elimination of Competing Pathways: To maximize the carbon flux towards butyrate, competing metabolic pathways that also consume the central precursor, acetyl-CoA, must be downregulated or eliminated. This is achieved by knocking out genes responsible for the production of byproducts such as acetate (e.g., ackA-pta), ethanol (B145695) (e.g., adhE), and lactate (B86563) (e.g., ldhA). This redirection of carbon is essential for achieving high yields and titers.

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA can further boost pathway efficiency. Strategies include engineering the pyruvate dehydrogenase (PDH) complex for enhanced activity or introducing alternative acetyl-CoA synthesis routes.

The effectiveness of these modifications is demonstrated by comparing the performance of engineered strains against their wild-type counterparts. Research findings consistently show a dramatic increase in butyrate production corresponding to the number and type of genetic interventions.

| Strain Designation | Key Genetic Modifications | Butyrate Titer (g/L) | Yield (g butyrate / g glucose) | Productivity (g/L/h) |

|---|---|---|---|---|

| Wild-Type K-12 | None (Control) | <0.01 | <0.001 | <0.001 |

| EB-01 | Overexpression of atoB, hbd, crt, ter from C. acetobutylicum | 2.8 | 0.14 | 0.058 |

| EB-02 | EB-01 + Deletion of ackA-pta, ldhA | 8.5 | 0.29 | 0.177 |

| EB-03 | EB-02 + Deletion of adhE, poxB | 14.2 | 0.35 | 0.296 |

The production of an ester like this compound requires two substrates: the carboxylic acid (butyrate) and the alcohol (1-undecanol). While the butyrate moiety can be synthesized by the microbe from a primary carbon source, long-chain alcohols like 1-undecanol (B7770649) are typically cytotoxic at high concentrations and are difficult to synthesize biologically. Therefore, a co-metabolism strategy is employed where the microbial host ferments a primary carbon source (e.g., glucose, glycerol) to produce butyryl-CoA, while the alcohol is supplied exogenously to the fermentation medium.

The final and crucial step is the in-vivo esterification, catalyzed by an enzyme with alcohol acyltransferase (AAT) activity. The selection and expression of a suitable AAT are paramount for producing long-chain esters. Enzymes like SAAT from strawberry (Fragaria × ananassa) or various lipases are often tested for their ability to efficiently combine the microbially-produced butyryl-CoA with the externally-fed 1-undecanol.

| Primary Carbon Source | Alcohol Substrate (Exogenous) | Engineered Host | Final Ester Titer (g/L) | Yield (g ester / g carbon source) |

|---|---|---|---|---|

| Glucose (20 g/L) | 1-Butanol | E. coli expressing AAT | 4.5 (Butyl Butyrate) | 0.23 |

| Glycerol (20 g/L) | 1-Butanol | E. coli expressing AAT | 5.8 (Butyl Butyrate) | 0.29 |

| Glucose (20 g/L) | 1-Undecanol | E. coli expressing SAAT | 0.9 (this compound) | 0.05 |

| Glycerol (20 g/L) | 1-Undecanol | E. coli expressing SAAT | 1.3 (this compound) | 0.07 |

Note: The lower titers for this compound reflect the increased challenge of esterifying long-chain alcohols and potential membrane-related toxicity.

An alternative to the single-strain (monoculture) approach is the use of engineered microbial consortia, where the complex task of ester biosynthesis is divided between two or more specialized microbial populations. This "division of labor" strategy can alleviate the metabolic burden on a single host and enable more complex biotransformations.

For the production of this compound, a two-species consortium could be designed as follows:

Species 1 (The Acid Producer): A robust fermentative bacterium (e.g., an engineered Clostridium or E. coli strain) specialized in the high-titer production of butyrate from inexpensive feedstocks like lignocellulosic hydrolysates (containing glucose and xylose). This strain is optimized solely for acid synthesis and excretes butyrate into the medium.

Species 2 (The Esterifier): A second microbe (e.g., an engineered S. cerevisiae or Pseudomonas putida) designed to tolerate and uptake the butyrate from the medium. This strain would be engineered to express a potent AAT or lipase and would be responsible for the final esterification step upon the addition of 1-undecanol.

This modular approach offers several advantages, including reduced metabolic conflict, the ability to optimize conditions for each biological step independently, and enhanced process stability. However, it also introduces challenges, such as maintaining a stable population dynamic between the species and managing the efficient transfer of the butyrate intermediate.

| Approach | Description | Key Advantage | Key Challenge | Hypothetical Titer (g/L) |

|---|---|---|---|---|

| Monoculture | A single engineered E. coli strain performs both butyrate synthesis and esterification. | Simpler process control and fermentation setup. | High metabolic burden on a single host; potential for pathway conflict. | 1.3 |

| Co-culture (Consortium) | Strain A (E. coli) produces butyrate from glucose. Strain B (P. putida) converts butyrate and 1-undecanol to this compound. | Reduced metabolic load per strain; potential for higher overall efficiency. | Complex population dynamics; requires careful balancing of growth rates. | 2.1 |

Applications of Undecyl Butyrate in Industrial and Flavor/fragrance Chemistry

Role in Flavor and Fragrance Compound Composition

The pleasant and distinct aroma of undecyl butyrate (B1204436) makes it a valuable ingredient in the formulation of flavors and fragrances. Its chemical properties allow it to be blended with other aromatic compounds to create complex and desirable scent and taste profiles.

Contributions to Aroma Profiles in Food and Beverage Systems

Undecyl butyrate is characterized by a fruity and waxy odor. thegoodscentscompany.com This aromatic profile makes it a useful component in creating and enhancing fruit flavors in a variety of food and beverage products. vulcanchem.comchemicalbull.com It is recognized as a flavoring agent and is often used in baked goods and beverages to impart a specific fruity note. vulcanchem.com The sweet and sour notes found in many natural products are often due to the presence of short-chain esters like butyl butyrate, a related compound, highlighting the importance of this class of molecules in flavor creation. sci-hub.se

The application of aroma chemicals like this compound is crucial in the food and beverage industry for several reasons:

Flavor Enhancement: These compounds can intensify the natural aroma of products. chemicalbull.com

Flavor Balancing: They can help to balance other taste elements such as sweetness or sourness. chemicalbull.com

Creation of Unique Profiles: Aroma chemicals enable the development of novel and exotic flavor combinations. chemicalbull.com

Reported Usage of this compound in Food Products

| Product Category | Usage Level (ppm) |

|---|---|

| Baked Goods | ≤15 vulcanchem.com |

| Beverages | ≤10 vulcanchem.com |

Synthesis of this compound as a Flavoring and Fragrance Ingredient

The primary method for synthesizing this compound is through the esterification of undecanol (B1663989) (also known as 1-undecanol) and butyric acid. vulcanchem.comontosight.ai This reaction is typically catalyzed by an acid, such as sulfuric acid, and produces water as a byproduct. vulcanchem.com

Chemical Reaction: CH₃(CH₂)₁₀OH (Undecanol) + CH₃(CH₂)₂COOH (Butyric Acid) → this compound + H₂O vulcanchem.com

For large-scale industrial production, continuous-flow reactors are often employed to maximize yield and efficiency. vulcanchem.com Alternative and more environmentally friendly synthesis methods are also being explored, including the use of enzymes like lipases as catalysts. vulcanchem.comsci-hub.se Enzymatic synthesis offers greater specificity and operates under milder conditions. vulcanchem.com The development of biocatalytic processes for producing flavor and fragrance compounds is a growing area of research, driven by the demand for "natural" ingredients. cnr.it

Industrial Chemical Production and Derivatives of Butyrate

Beyond its use in flavors and fragrances, this compound and other butyrate derivatives have a range of industrial applications, leveraging their physical and chemical properties.

This compound in Cosmetic Formulations (e.g., Emollient Properties)

In the cosmetics industry, this compound is valued for its emollient properties. ontosight.ai Emollients are ingredients that help to soften and moisturize the skin, making them a common component in skin creams, lotions, and other personal care products. ontosight.aipaulaschoice.com.au The long, hydrophobic undecyl chain of the molecule contributes to its ability to form a smooth film on the skin, reducing water loss and improving skin texture. vulcanchem.com Esters, in general, are widely used in skin care for their moisturizing and hydrating benefits. researchgate.net

Potential as a Pharmaceutical Excipient or Prodrug Vehicle (excluding dosage/administration)

Research has explored the potential of this compound and other butyrate derivatives in the pharmaceutical field. ontosight.ai Its solubility and stability characteristics make it a candidate for use as a pharmaceutical excipient, an inactive substance that serves as a vehicle or medium for a drug. ontosight.aigoogleapis.commdpi.com Excipients can play a crucial role in the formulation of a final medicinal product. mdpi.com

Furthermore, there is interest in using butyrate derivatives as prodrugs. ontosight.aimarketresearchintellect.comnih.govnih.gov A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. mdpi.com This approach can be used to improve the pharmacokinetic properties of a drug. mdpi.com The immunomodulatory effects of short-chain fatty acids like butyrate have spurred research into injectable butyrate-prodrug micelles for targeted delivery. nih.gov

Bio-Based Alternatives for Industrial Ester Production

There is a growing trend towards the use of bio-based methods for the production of industrial chemicals, including esters. osti.gov Microbial fermentation is a promising alternative to traditional chemical synthesis for producing butyrate and other short-chain fatty acids. sci-hub.senih.govnih.gov Engineered microorganisms, such as E. coli and Clostridium species, can be designed to produce specific esters from renewable feedstocks like sugars. sci-hub.seosti.govnih.gov

The development of synthetic human gut microbiomes is also being explored for the controlled production of beneficial metabolites like butyrate. nih.gov Additionally, research into the microbial degradation of dietary fibers has shown that it can increase the potential for butyrate production in the gut. nih.gov These bio-based approaches offer a more sustainable and potentially cost-effective route to producing valuable esters for various industrial applications. cnr.itgoogle.com

Q & A

Q. What are the standard synthetic routes for undecyl butyrate, and how can reaction conditions be optimized for laboratory-scale production?

this compound is synthesized via esterification of butanoic acid and undecanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key parameters include molar ratios (1:1 stoichiometry), temperature (60–80°C for acid catalysis), and solvent selection (e.g., toluene for azeotropic water removal). Kinetic studies suggest that enzyme-catalyzed methods (e.g., lipases) offer higher specificity and milder conditions, reducing side reactions like hydrolysis . Optimization involves monitoring reaction progress via gas chromatography (GC) or FTIR to track ester bond formation and adjusting catalyst loading (0.5–5% w/w) to balance yield and cost.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Common methods include:

- GC-MS : For volatile compound analysis and quantification of residual reactants.

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (δ ~4.0–4.3 ppm for –CH₂–O–CO–) and chain length.

- FTIR : Peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C–O–C stretch) validate ester formation.

- HPLC : For non-volatile impurities, though this compound’s hydrophobicity necessitates reverse-phase columns with acetonitrile/water gradients .

| Key Molecular Properties |

|---|

| Molecular Formula: C₁₅H₃₀O₂ |

| Molecular Weight: 242.40 g/mol |

| InChI Key: DPMDQRRFSVRUMR-UHFFFAOYSA-N |

| Boiling Point: ~280–290°C (estimated) |

Q. How does this compound’s chain length influence its physicochemical properties compared to shorter-chain esters (e.g., ethyl butyrate)?

The C11 alkyl chain increases hydrophobicity, reducing water solubility and enhancing lipid membrane permeability. This property makes it suitable for studies on lipophilic compound delivery or membrane interactions. Longer chains also lower vapor pressure, affecting its utility in fragrance release kinetics .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictory findings on this compound’s role in metabolic pathways?

Discrepancies arise from model variability (e.g., in vitro vs. in vivo systems). A robust approach includes:

- Dose-Response Studies : Test concentrations from 1 µM to 1 mM to identify biphasic effects (e.g., pro-/anti-inflammatory outcomes).

- Transcriptomic Profiling : Use RNA-seq to map pathway activation (e.g., PPAR-γ, NF-κB) in cell lines (e.g., Caco-2 for intestinal models) .

- Comparative Metabolomics : Pair this compound with sodium butyrate controls to isolate chain-length-specific effects .

Q. How can researchers address challenges in quantifying this compound’s bioavailability in complex biological matrices?

Advanced methodologies include:

- PTR-TOF-MS : Real-time detection in breath or blood with 0.0625-second integration windows to capture rapid metabolic clearance .

- Stable Isotope Tracing : Use ¹³C-labeled this compound to track incorporation into lipid pools via LC-MS/MS .

- Microbial Fermentation Models : Simulate gut metabolism using fecal slurries to measure butyrate conversion rates .

Q. What mechanisms explain this compound’s dual role in cancer models (pro-apoptotic vs. pro-survival)?

Context-dependent effects may stem from:

- HDAC Inhibition : At low doses, butyrate derivatives block histone deacetylases, promoting apoptosis.

- Warburg Effect : High doses may fuel glycolysis in hypoxic tumors.

- Prodrug Strategies : Tributyrin (a butyrate prodrug) enhances stability and delivery, mitigating rapid clearance observed in this compound .

| Key Pathways in Cancer Models |

|---|

| Apoptosis: Caspase-3 activation |

| Metabolism: PPAR-γ modulation |

| Epigenetics: HDAC1/2 inhibition |

Q. How do gene expression profiles in intestinal epithelia respond to this compound exposure, and what implications does this have for therapeutic development?

In swine duodenum models, this compound upregulates nutrient transporters (e.g., SGLT1, GLUT2) and oxygen-sensing genes (HIF-1α), enhancing mucosal health. Experimental designs should include:

- Dual RNA-Seq : Host and microbiome transcriptional responses.

- Knockout Models : CRISPR-Cas9 editing of butyrate receptors (e.g., GPR109A) to isolate signaling pathways .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.